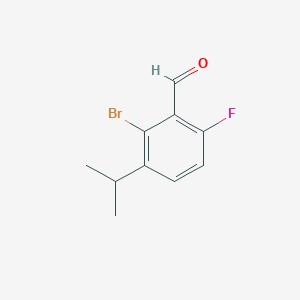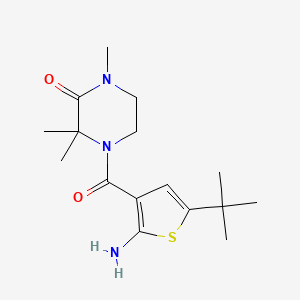
4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one is a complex organic compound with a unique structure that combines a thiophene ring with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 2-amino-5-tert-butylthiophene-3-carboxylic acid with 1,3,3-trimethylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Shares a similar thiophene ring structure but differs in the functional groups attached.
2-Amino-5-tert-butylthiophene-3-carboxylic acid: Another related compound with a simpler structure.
Uniqueness
4-(2-Amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one is unique due to its combination of a thiophene ring with a piperazine moiety, providing distinct chemical and biological properties that are not observed in simpler analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C16H25N3O2S |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-(2-amino-5-tert-butylthiophene-3-carbonyl)-1,3,3-trimethylpiperazin-2-one |
InChI |
InChI=1S/C16H25N3O2S/c1-15(2,3)11-9-10(12(17)22-11)13(20)19-8-7-18(6)14(21)16(19,4)5/h9H,7-8,17H2,1-6H3 |
Clave InChI |
PZMOPUAPFXEWEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(CCN1C(=O)C2=C(SC(=C2)C(C)(C)C)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
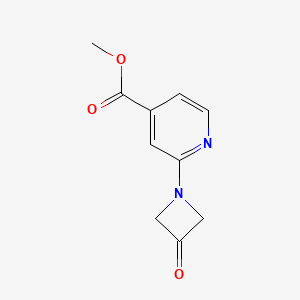
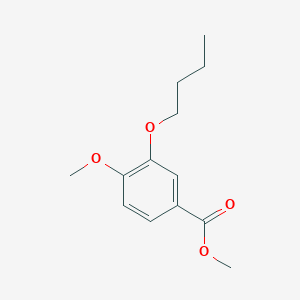
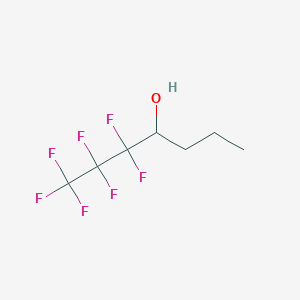
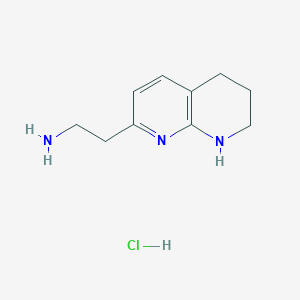
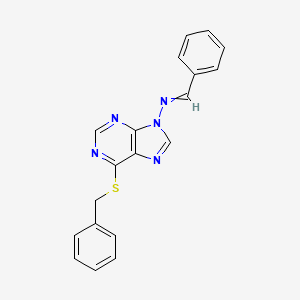
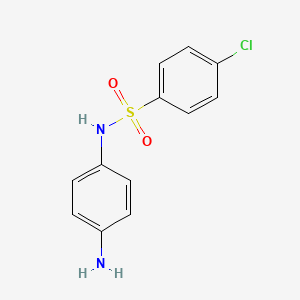
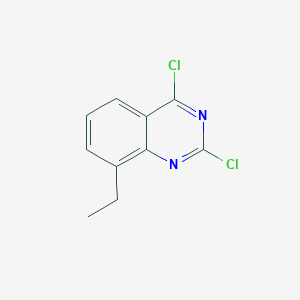
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
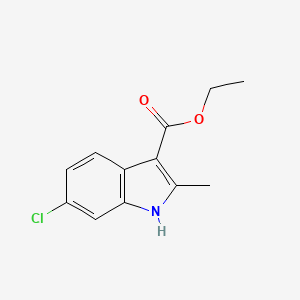
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

